molecular formula C8H14N2O B2640836 4-(Cyclopropylmethyl)piperazin-2-one CAS No. 2034375-97-6

4-(Cyclopropylmethyl)piperazin-2-one

Cat. No.: B2640836
CAS No.: 2034375-97-6
M. Wt: 154.213
InChI Key: DFVMFIXSEOTSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethyl)piperazin-2-one is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, a cascade, metal-promoted transformation utilizing chloro allenylamide, primary amine, and aryl iodide has been reported to afford piperazinones in good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, palladium catalysts, and visible-light-promoted catalysts . The reaction conditions often involve mild temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted piperazinones and other heterocyclic compounds .

Scientific Research Applications

4-(Cyclopropylmethyl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential biological activities, including protein kinase inhibition.

    Medicine: It is explored for its therapeutic potential in drug discovery and development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Cyclopropylmethyl)piperazin-2-one include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature contributes to its specific interactions with molecular targets and its potential therapeutic applications .

Properties

IUPAC Name

4-(cyclopropylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-10(4-3-9-8)5-7-1-2-7/h7H,1-6H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMFIXSEOTSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.